Cytotoxicity Potency: Quinazolinone-Conjugated N-Hydroxyheptanamides Exhibit 21–71× Greater Potency than Vorinostat
A series of N-hydroxyheptanamides incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones demonstrated markedly enhanced cytotoxic activity compared to the reference pan-HDAC inhibitor SAHA (vorinostat). The most potent derivatives, 14i and 14j, displayed cytotoxicity up to 21–71-fold greater than SAHA across three human cancer cell lines (HepG-2 liver cancer, MCF-7 breast cancer, SKLu-1 lung cancer) [1]. Whole-cell HDAC enzyme inhibition by these compounds yielded IC50 values of 7.07–9.24 µM [1].
| Evidence Dimension | Cytotoxicity fold-difference |
|---|---|
| Target Compound Data | N-hydroxyheptanamide derivatives 14i and 14j |
| Comparator Or Baseline | SAHA (vorinostat, suberoylanilide hydroxamic acid) |
| Quantified Difference | 21–71-fold greater cytotoxicity |
| Conditions | HepG-2 (liver cancer), MCF-7 (breast cancer), SKLu-1 (lung cancer) cell lines |
Why This Matters
Demonstrates that structural elaboration on the N-hydroxyheptanamide core yields dramatic cytotoxicity enhancements over the FDA-approved benchmark, informing scaffold selection for anticancer lead optimization.
- [1] Minh NV, Thanh NT, Lien HT, et al. Design, Synthesis and Biological Evaluation of Novel N-hydroxyheptanamides Incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones as Histone Deacetylase Inhibitors and Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry. 2019;19(12):1543-1557. doi:10.2174/1871520619666190702142654. View Source
